[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
Description
[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group on the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in peptide and small-molecule drug development. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity during multi-step syntheses .
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-6-4-5-7-15(10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDTAZDQABDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147523 | |
| Record name | 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353953-35-1 | |
| Record name | 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353953-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The piperidine ring is then functionalized with an acetic acid moiety through various organic reactions, including esterification and hydrolysis .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removable under acidic conditions, exposing the primary amine for downstream reactions.
Research Findings :
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TFA-mediated deprotection is preferred for its efficiency and compatibility with acid-labile functional groups.
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Hydrochloride salt formation stabilizes the free amine, enhancing solubility for subsequent reactions.
Nucleophilic Substitution Reactions
The piperidine nitrogen participates in alkylation or arylation reactions, enabling structural diversification.
Key Observations :
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Alkylation under basic conditions retains the Boc group’s integrity .
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Suzuki-Miyaura coupling expands access to aromatic derivatives for drug discovery .
Ester Hydrolysis and Functionalization
The acetic acid moiety undergoes esterification or hydrolysis to modify solubility and reactivity.
Optimization Notes :
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Hydrolysis under mild alkaline conditions prevents decarboxylation .
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Carbodiimide-mediated coupling achieves high regioselectivity for amide bond formation.
Oxidation and Reduction
The piperidine ring and acetic acid side chain undergo redox reactions to alter electronic properties.
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2 h | Oxidation to piperidine-N-oxide | 60–68% | |
| NaBH₄ | MeOH, 0°C to room temp, 3 h | Reduction of ketone intermediates (if present) | 75–82% |
Mechanistic Insight :
-
Oxidation of the piperidine ring enhances hydrogen-bonding capacity for biological targeting.
Salt Formation and Stability
The compound forms stable salts under acidic conditions, improving crystallinity and handling.
| Acid | Conditions | Product | Stability | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | Ether, 0°C, 1 h | Hydrochloride salt | Stable >12 months | |
| Citric acid | EtOH, room temp, 2 h | Citrate salt | Hygroscopic |
Applications :
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the piperidine ring can undergo structural rearrangements.
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 90°C, 6 h | Ring-opening to linear amine derivatives | 50–55% | |
| LDA | THF, −78°C, 1 h | Formation of enolate intermediates | N/A |
Caution :
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies. Its piperidine structure allows for modifications that can enhance biological activity and selectivity.
PROTAC Development
The compound is employed as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to modulating protein levels within cells. The incorporation of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid into PROTAC structures can influence the orientation and efficacy of these bifunctional degraders, impacting their drug-like properties significantly .
Bioconjugation
In bioconjugation applications, this compound serves as a reactive handle for attaching various biomolecules, such as peptides or antibodies, to create targeted delivery systems for drugs or imaging agents. The Boc group can be selectively removed under mild conditions, facilitating the release of the active biomolecule at the target site .
Synthesis of Peptide Derivatives
The compound acts as an intermediate in the synthesis of peptide derivatives, particularly those involving piperidine-based scaffolds. These derivatives can exhibit enhanced pharmacokinetic properties and improved bioavailability compared to their unmodified counterparts.
Case Studies
Mechanism of Action
The mechanism of action of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its ability to interact with biological molecules through its amine and carboxylic acid groups. The tert-butoxycarbonyl group provides protection during synthetic processes, which can be removed to expose the reactive amine group for further interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological pathways .
Comparison with Similar Compounds
Structural Variations
The target compound is distinguished by its Boc-protected aminomethyl substituent at the 2-position of the piperidine ring. Below are key structural analogs and their differences:
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopic Data :
Key Research Findings
Regioselectivity: The Boc group in the target compound enhances regioselectivity in coupling reactions, as seen in analogs like 2-(4-Boc-aminopiperidin-1-yl)acetic acid, which achieved >95% purity in multi-step syntheses .
Biological Activity : Analogs with aromatic substituents (e.g., p-tolyl) exhibit improved binding to targets like opioid receptors compared to unsubstituted derivatives .
Stability : Boc-protected compounds demonstrate superior stability under basic conditions compared to acetyl or benzyloxycarbonyl (Cbz)-protected analogs, making them preferable for long-term storage .
Data Tables
Table 1: Comparative Analysis of Piperidin-1-yl Acetic Acid Derivatives
Biological Activity
[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid, also known by its CAS number 1353984-41-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.32 g/mol
- Structural Formula : Structural Formula (Refer to Sigma-Aldrich for detailed structure)
Research indicates that this compound may function as a modulator of various biological pathways. Its structural features suggest potential interactions with key enzymes and receptors involved in neurological and inflammatory processes.
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory activity against several kinases, which play critical roles in cellular signaling pathways. Notably, it has been assessed for its inhibitory effects on GSK-3β, IKK-β, and ROCK-1 kinases:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 62 | GSK-3β | 8 |
| Compound 62 | IKK-β | Not specified |
| Compound 62 | ROCK-1 | Not specified |
The IC50 value indicates the concentration required to inhibit 50% of the target enzyme's activity. The potent inhibition of GSK-3β suggests that this compound could be a candidate for further development in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Cytotoxicity Studies
Cytotoxicity assessments were performed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results showed that compounds similar to this compound exhibited varying effects on cell viability:
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound 49 | HT-22 | 10 | >90 |
| Compound 50 | BV-2 | 10 | >90 |
| Compound 62 | HT-22 | 10 | >90 |
These findings indicate that certain derivatives maintain high cell viability at concentrations that are effective for kinase inhibition, which is crucial for therapeutic applications .
Study on Neuroprotection
In a recent study focusing on neuroprotective effects, this compound was evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound demonstrated significant protective effects at lower concentrations (1 µM), reducing markers of oxidative stress and inflammation.
Anti-inflammatory Activity
Another study assessed the anti-inflammatory properties of this compound in BV-2 microglial cells. The results indicated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels upon treatment with the compound:
| Treatment Concentration (µM) | NO Level Reduction (%) | IL-6 Level Reduction (%) |
|---|---|---|
| 1 | 40 | 30 |
| 10 | 60 | 50 |
This suggests that the compound may have therapeutic potential in treating inflammatory conditions through its modulatory effects on microglial activation .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the piperidine amine, followed by coupling with acetic acid derivatives. For example, glycolic anhydride in tetrahydrofuran (THF) under reflux has been used for analogous compounds to introduce the acetic acid moiety . Optimization includes varying solvents (e.g., THF vs. dichloromethane), reaction time (e.g., 18–24 hours), and stoichiometric ratios of reagents to maximize yield and minimize side products. Monitoring via thin-layer chromatography (TLC) or LC-MS is critical for intermediate validation.
Q. How can the structure of this compound be confirmed using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in solvents like ethanol or acetonitrile are analyzed using SHELXL for structure refinement . Key parameters include R-factor (<5%), bond length/angle accuracy, and electron density maps. For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D-COSY) combined with high-resolution mass spectrometry (HRMS) provides complementary structural validation .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution . Recrystallization from ethanol or acetone can enhance purity, as demonstrated in analogous piperidine-acetic acid derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound in drug design?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target receptors like opioid or chemokine receptors . Solvent-accessible surface area (SASA) analysis predicts hydrolysis susceptibility of the Boc group. In silico tools like Gaussian or Schrödinger Suite are recommended for thermodynamic and kinetic stability studies .
Q. What experimental approaches are used to evaluate the biological activity of this compound in pain or inflammation models?
- Methodological Answer : In vitro assays include receptor-binding studies (e.g., μ-opioid receptor inhibition via radioligand displacement) and COX-2 enzyme inhibition assays using fluorescence-based kits . In vivo, rodent models (e.g., carrageenan-induced paw edema) assess anti-inflammatory efficacy. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) are essential for validating therapeutic potential.
Q. How should researchers address contradictions in reported synthesis yields or purity across studies?
- Methodological Answer : Systematic analysis of variables (e.g., catalyst choice, solvent polarity, temperature) is critical. For example, THF may offer higher yields than DCM due to better solubility of intermediates . Reproducibility requires strict control of moisture (Boc group sensitivity) and inert atmospheres. Collaborative verification via round-robin experiments and peer-reviewed protocols minimizes discrepancies.
Q. What advanced techniques are employed for impurity profiling of this compound during API development?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with charged aerosol detection (CAD) identifies trace impurities (<0.1%). For structural elucidation, high-field NMR (600 MHz+) with or -DEPTR135 experiments resolves stereochemical ambiguities . Accelerated stability studies (40°C/75% RH) under ICH guidelines predict degradation pathways (e.g., Boc deprotection or piperidine ring oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
